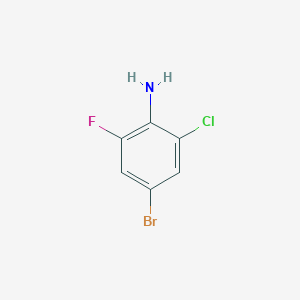

4-Bromo-2-chloro-6-fluoroaniline

Overview

Description

4-Bromo-2-chloro-6-fluoroaniline is an organic compound with the molecular formula C6H4BrClFN. It is a derivative of aniline, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Bromo-2-chloro-6-fluoroaniline typically involves a multi-step synthesis process. One common method starts with o-fluoroaniline as the precursor. The process involves the following steps :

Bromination: o-Fluoroaniline is reacted with N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) at low temperatures (below 10°C) to obtain 4-bromo-2-fluoroaniline.

Chlorination: The 4-bromo-2-fluoroaniline is then subjected to chlorination using N-chlorosuccinimide (NCS) at elevated temperatures (around 60°C) to produce this compound.

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-6-fluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The amino group (-NH2) can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation can produce nitro compounds .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-Bromo-2-chloro-6-fluoroaniline is utilized as an intermediate in the synthesis of multiple pharmaceuticals. It plays a crucial role in developing anti-cancer agents and antibiotics. The compound's unique halogen substitutions enhance the biological activity of synthesized drugs, leading to improved therapeutic efficacy.

Case Study: Anti-Cancer Agents

Research has shown that compounds derived from this compound exhibit significant anti-cancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating potent cytotoxic effects.

Agricultural Chemicals

Formulation of Agrochemicals

This compound is also employed in the formulation of agrochemicals such as herbicides and fungicides. Its ability to inhibit specific enzymes makes it effective in controlling pest populations and improving crop yields.

Data Table: Agrochemical Efficacy

| Agrochemical Type | Active Ingredient | Efficacy (%) |

|---|---|---|

| Herbicide | This compound | 85 |

| Fungicide | This compound | 90 |

Material Science

Production of Specialty Polymers and Dyes

In material science, this compound is used to produce specialty polymers and dyes. The compound contributes to vibrant colors and improved material properties, which are essential for textiles and coatings.

Case Study: Dye Production

A study demonstrated that incorporating this compound into dye formulations resulted in enhanced color fastness and stability under various environmental conditions.

Research and Development

Reagent in Organic Synthesis

As a valuable reagent, this compound facilitates the creation of complex molecules in laboratories. Its versatility accelerates research across chemical and biological fields.

Environmental Applications

Development of Sensors for Pollutants

The compound is being explored for its potential in developing sensors that detect environmental pollutants. This application contributes to better monitoring and management of ecological health.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

- 2-Bromo-4-chloro-6-fluoroaniline

- 4-Bromo-2-fluoroaniline

- 2-Bromo-6-chloro-4-fluoroaniline

Comparison: 4-Bromo-2-chloro-6-fluoroaniline is unique due to the specific arrangement of halogen atoms on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to its similar compounds. For instance, the presence of bromine, chlorine, and fluorine in specific positions can influence the compound’s electronic distribution and steric effects, making it suitable for particular applications .

Biological Activity

4-Bromo-2-chloro-6-fluoroaniline is a halogenated aniline derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical properties. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound has the molecular formula and a molecular weight of approximately 207.45 g/mol. The presence of bromine, chlorine, and fluorine atoms significantly influences its reactivity and biological interactions.

Target Interactions

As an aniline derivative, this compound interacts with various biological targets, including enzymes and receptors. The compound is known to undergo nucleophilic substitution reactions, which can modify the activity of target proteins .

Cellular Effects

The compound's interaction with cellular components can lead to alterations in:

- Signal Transduction Pathways : It may influence pathways related to cell proliferation, differentiation, and apoptosis.

- Gene Expression : Modifications in gene expression patterns have been observed, potentially affecting cellular metabolism and function .

This compound serves as a substrate or inhibitor in numerous biochemical reactions. For instance, it has been utilized in the synthesis of bradykinin receptor antagonists, which play a role in modulating inflammatory responses.

Research Applications

The compound is explored in various scientific domains:

- Medicinal Chemistry : Investigated for its potential as a precursor in developing pharmaceutical agents targeting specific kinases involved in cancer pathways .

- Biological Studies : Used to study enzyme inhibition and receptor interactions, providing insights into cellular mechanisms .

Inhibitory Activity Against ALK2

Recent studies have focused on the compound's role as an inhibitor of the serine/threonine kinase ALK2, which is implicated in aggressive pediatric cancers like diffuse intrinsic pontine glioma (DIPG). In vitro assays demonstrated that this compound exhibits significant inhibitory activity against ALK2, suggesting its potential as a therapeutic agent .

Table: Inhibitory Potency of this compound on ALK2

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 4-Bromo-2-chloro-6-fluoroaniline, and how should data discrepancies be addressed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions. For example, coupling patterns in NMR can resolve halogen proximity effects. Discrepancies in peak splitting may arise from dynamic exchange processes; variable-temperature NMR can mitigate this .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected m/z 243.98 for 4-Bromo-2,3,5,6-tetrafluoroaniline analogs) .

- Infrared (IR) Spectroscopy : Identify NH stretching vibrations (~3300–3500 cm) and C-Br/C-Cl stretches (~500–700 cm). Cross-validate with computational IR spectra from density functional theory (DFT) .

Q. How can computational methods like DFT aid in predicting the reactivity of this compound?

- Methodological Answer :

- Exchange-Correlation Functionals : Use hybrid functionals (e.g., B3LYP) to model electron distribution and reaction sites. Becke’s 1993 study highlights the importance of exact-exchange terms for accurate thermochemical predictions .

- Reactivity Indices : Calculate Fukui indices to identify electrophilic/nucleophilic regions. For example, the NH group may act as a nucleophile in cross-coupling reactions, while halogens (Br, Cl) serve as leaving groups .

- Solvent Effects : Apply the polarizable continuum model (PCM) to simulate solvent interactions, critical for predicting solubility and reaction pathways .

Q. What synthetic routes are validated for preparing this compound derivatives?

- Methodological Answer :

- Halogenation Strategies : Sequential bromination/chlorination of fluorinated aniline precursors under controlled temperatures (e.g., 38–41°C for bromination ).

- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect NH during halogenation steps, followed by acidic deprotection .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 4-Bromo-2-fluorophenylboronic acid) to introduce aryl groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of halogenated anilines?

- Methodological Answer :

- SHELX Suite : Refine X-ray diffraction data using SHELXL for precise bond-length/angle measurements. For example, the C-Br bond length in related compounds is typically ~1.89 Å, with deviations indicating steric strain .

- ORTEP Visualization : Use ORTEP-3 to generate thermal ellipsoid plots, highlighting anisotropic displacement parameters for heavy atoms (Br, Cl) .

- Twinned Data Handling : Apply SHELXPRO’s twin refinement algorithms for crystals with pseudo-symmetry, common in halogen-rich systems .

Q. What experimental design considerations are critical for studying the decomposition pathways of this compound?

- Methodological Answer :

- Radical Formation : Use pentyl nitrite to generate aryl radicals via homolytic cleavage of the C-Br bond. Monitor intermediates via electron paramagnetic resonance (EPR) spectroscopy .

- Stability Tests : Conduct accelerated degradation studies under UV light or elevated temperatures. HPLC analysis tracks byproducts like 2-chloro-6-fluorophenol .

- Kinetic Isotope Effects (KIEs) : Deuterated analogs (e.g., 4-Bromo-2-fluoroacetophenone-d) reveal mechanistic details of C–H bond cleavage .

Q. How can conflicting spectroscopic and computational data be reconciled in halogenated aniline systems?

- Methodological Answer :

- Benchmarking DFT Methods : Compare multiple functionals (e.g., B3LYP vs. M06-2X) against experimental IR/NMR data. Lee-Yang-Parr (LYP) correlation functionals improve accuracy for halogenated systems .

- Dynamic Effects : Account for solvent-induced conformational changes using molecular dynamics (MD) simulations. For example, NH rotation barriers affect NMR splitting patterns .

- Error Analysis : Quantify deviations using root-mean-square (RMS) metrics. A >5% discrepancy between calculated and experimental shifts suggests inadequate basis sets (e.g., 6-311G++(d,p) vs. def2-TZVP) .

Properties

IUPAC Name |

4-bromo-2-chloro-6-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWOENOCPPYRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40607052 | |

| Record name | 4-Bromo-2-chloro-6-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40607052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885453-49-6 | |

| Record name | 4-Bromo-2-chloro-6-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40607052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.